Tiemonium

Description

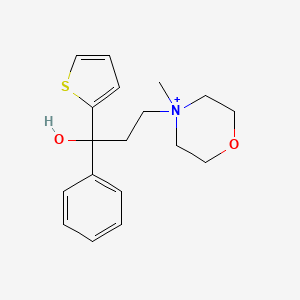

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24NO2S/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16/h2-8,15,20H,9-14H2,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDYAOBDPZQHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24NO2S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861820 | |

| Record name | 4-(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6252-92-2 | |

| Record name | Tiemonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6252-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiemonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006252922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIEMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5LZ9A0KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms of Tiemonium Compounds

Receptor Antagonism Studies

Research into tiemonium's mechanism of action has identified its antagonistic effects on certain receptors, while notably lacking interaction with others.

Muscarinic Cholinergic Receptor Interactions

This compound functions by inhibiting muscarinic receptors, which are integral to the parasympathetic nervous system's regulation of involuntary smooth muscle contractions. By blocking these receptors, this compound reduces the activity of acetylcholine (B1216132), a key neurotransmitter that promotes muscle contractions. This inhibition leads to smooth muscle relaxation, offering relief from spasms and associated discomfort. patsnap.compatsnap.comvalencelabs.co this compound acts as a competitive antagonist of cholinergic stimulation, similar to atropine (B194438), although it is considered less specific than atropine. nih.gov Studies, including molecular docking against the muscarinic acetylcholine receptor protein (PDB ID: 5DSG), have been conducted to understand the binding affinity and modes of interaction between this compound and muscarinic receptors. researchgate.nettandfonline.com

Histamine (B1213489) H1-Receptor Interactions

In addition to its effects on muscarinic receptors, this compound also demonstrates an affinity for histamine H1-receptors. nih.gov While it shows competitive interference with acetylcholine, its competitive antagonism of histamine is described as very weak. nih.gov

Alpha-Adrenergic Receptor Interaction Absence

A notable characteristic of this compound's pharmacological profile is the absence of any interaction with alpha-adrenergic receptors. nih.gov This contrasts with the effects of some other substances and is compatible with theories regarding noradrenaline's action involving intracytoplasmic calcium exchanges. nih.gov

Smooth Muscle Contractility Modulation

Beyond receptor antagonism, this compound also modulates smooth muscle contractility through mechanisms involving calcium ions and membrane stabilization.

Calcium Ion Homeostasis Regulation

This compound interferes with the contracting effects induced by substances like BaCl2. nih.gov While some antispasmodics like papaverine (B1678415) slow the influx of intracytoplasmic Ca2+ ions, this compound's mechanism is different; it inhibits the release and thus the availability of these ions. nih.gov this compound methylsulfate (B1228091) may also directly interfere with calcium ion channels within muscle cells, thereby reducing the influx of calcium ions essential for muscle contraction and further contributing to its antispasmodic effects. patsnap.com Calcium ions play a crucial role in regulating smooth muscle contraction, with their intracellular homeostasis tightly controlled by various transporters and channels. mdpi.comresearchgate.net

Membrane Stabilization Properties

This compound exhibits membrane stabilizing properties. nih.gov This action is noted to reinforce the binding of calcium to membrane phospholipids (B1166683). nih.gov this compound methylsulfate is described as an antispasmodic agent that stabilizes the cell membrane of the gastrointestinal tract by strengthening calcium bonding with phospholipids and proteins. squarepharma.com.bdeurjchem.comresearchgate.net

Potential Non-Cholinergic Actions

Exploration of Anti-inflammatory Modalities

This compound methylsulfate may exhibit weak anti-inflammatory properties, potentially contributing to its efficacy in managing conditions with an inflammatory component patsnap.com. Clinical trial data is exploring the use of this compound methylsulfate in combination with colchicine (B1669291) for the treatment of calcium pyrophosphate deposition disease (CPPD), a form of arthritis characterized by inflammation clinicaltrials.eu. The objectives of such studies include evaluating the effect of the treatment on inflammation in the synovial membrane and assessing changes in patient-reported outcomes and pain clinicaltrials.eu. While the specific benefits are not always directly stated in initial trial data, the combination therapy is being studied for its potential to reduce joint inflammation, improve pain levels, decrease calcium crystal deposition, and reduce synovitis clinicaltrials.eu.

Research comparing the anti-inflammatory activity of different compounds has shown that certain long-acting muscarinic antagonists, such as tiotropium (B1237716) (a different compound but also a muscarinic antagonist), can reduce inflammatory markers like IL-6 and TNF-α in in vitro models biorxiv.org. Although this research pertains to tiotropium, it highlights the potential for compounds within the broader class of muscarinic antagonists to exert effects on inflammatory pathways. Further detailed research findings specifically on this compound's direct anti-inflammatory mechanisms, such as effects on cytokine levels or inflammatory cell migration, are areas of ongoing investigation or require more specific studies to elucidate fully.

While specific quantitative data tables detailing this compound's direct anti-inflammatory effects were not prominently found in the search results focused on the requested sections, the ongoing clinical investigation into its use in inflammatory conditions like CPPD suggests a recognized potential for such activity clinicaltrials.eu.

Preclinical Pharmacological Investigations of Tiemonium

In Vitro Studies on Smooth Muscle Preparations

In vitro studies using isolated smooth muscle preparations have been crucial in elucidating the direct effects of tiemonium on muscle contraction and the underlying membrane events.

Investigations on Muscle Fiber Contraction

Studies have shown that this compound interferes with smooth muscle contraction induced by various spasmogenic substances. It has been observed to competitively antagonize cholinergic stimulation, similar to atropine (B194438). nih.gov Additionally, this compound interferes with the contracting effects of BaCl2, a mechanism also seen with papaverine (B1678415). nih.gov However, unlike papaverine, this compound shows an affinity for histamine (B1213489) H1-receptors and does not affect alpha-adrenergic receptor stimulation. nih.gov

Analysis of Membrane Events Preceding Contraction

Investigations into the membrane events preceding smooth muscle contraction have revealed key aspects of this compound's mechanism. This compound inhibits the release and thus the availability of intracellular calcium ions, a mechanism distinct from papaverine, which slows intracytoplasmic calcium influx. nih.gov this compound also exhibits a membrane stabilizing action that reinforces the binding of calcium to membrane phospholipids (B1166683). nih.gov While it shows marked competitive interference with acetylcholine (B1216132), its competitive antagonism of histamine is very weak. nih.gov The absence of interaction with noradrenaline is consistent with theories suggesting noradrenaline's action involves calcium exchanges in an intracytoplasmic compartment. nih.gov this compound methylsulfate (B1228091) has also been suggested to interfere with calcium ion channels, reducing the influx of calcium ions crucial for muscle contraction. patsnap.com

Ex Vivo and In Vivo Animal Model Research

Animal models have been utilized to study the effects of this compound on gastrointestinal and ureteral motility in a more complex physiological setting.

Gastrointestinal Motility Studies in Animal Models

Studies in dogs have evaluated the effects of this compound iodide on colonic motility. Using a balloon method and analyzing wave motion frequency via fast Fourier transform, researchers assessed the impact on colonic tonus. nih.gov this compound demonstrated inhibitory effects on both normal proximal colonic motility and accelerated motility induced by neostigmine, with effects comparable to butylscopolamine (B1205263). nih.gov In the distal colon, this compound showed potent mepenzolate-like inhibition. nih.gov Furthermore, this compound, like mepenzolate (B1170382), depressed colonic constriction induced by PGF2 alpha when administered intravenously after PGF2 alpha. nih.gov The administration of this compound or mepenzolate before PGF2 alpha also prevented the restoration of colonic motility, an effect not observed with butylscopolamine and atropine. nih.gov These findings suggest that this compound exerts extensive inhibition on colonic motility through a mepenzolate-like action and potentially additional mechanisms. nih.gov

Comparative Pharmacological Profiling of this compound

Comparative studies have profiled this compound against other antispasmodic agents like atropine and papaverine. In vitro investigations highlight that while this compound competitively antagonizes cholinergic stimulation similar to atropine, it is considered less specific. nih.gov this compound also interferes with BaCl2-induced contractions, a characteristic shared with papaverine, but its mechanism of action is distinct. nih.gov Unlike papaverine, this compound affects histamine H1-receptors and does not influence alpha-adrenergic receptor stimulation. nih.gov The unique mechanism of inhibiting intracellular calcium release, as opposed to papaverine's effect on calcium influx, differentiates this compound. nih.gov This non-specific aspect, combined with cholinergic receptor blockade and membrane stabilization, makes this compound a polyvalent inhibitor of spasmogenic substances with a mechanism distinct from other drugs in its class. nih.gov

Table 1: Comparative Effects of Antispasmodics on Smooth Muscle Contraction and Membrane Events

| Feature | This compound | Atropine | Papaverine |

| Cholinergic Stimulation | Competitive antagonism | Competitive antagonism | Not specified |

| Histamine H1-receptor Affinity | Shows affinity (weak antagonism) | Not specified | Does not affect |

| Alpha-adrenergic Stimulation | Does not affect | Not specified | Does not affect |

| BaCl2-induced Contraction | Interferes | Not specified | Interferes |

| Intracellular Ca2+ Release | Inhibits | Not specified | Not specified |

| Intracytoplasmic Ca2+ Influx | Not specified | Not specified | Slows |

| Membrane Stabilizing Action | Reinforces Ca2+ binding to phospholipids | Not specified | Not specified |

| Interaction with Noradrenaline | Absence of interaction | Not specified | Not specified |

Table 2: Effects of this compound and Other Antispasmodics on Canine Colonic Motility

| Drug | Dose (µg/kg) | Effect on Normal Proximal Motility | Effect on Neostigmine-induced Motility | Effect on Distal Motility | Effect on PGF2 alpha-induced Constriction | Prevention of Motility Restoration after PGF2 alpha |

| This compound Iodide | 20 | Inhibitory (equal to butylscopolamine) nih.gov | Inhibitory (equal to butylscopolamine) nih.gov | Potent mepenzolate-like inhibition nih.gov | Depressed nih.gov | Yes nih.gov |

| Mepenzolate Bromide | 20 | Not specified | Not specified | Mepenzolate-like inhibition nih.gov | Depressed nih.gov | Yes nih.gov |

| Butylscopolamine Bromide | 50 | Inhibitory (equal to this compound) nih.gov | Inhibitory (equal to this compound) nih.gov | Not specified | Depressed nih.gov | No nih.gov |

| Atropine Sulfate | 10 | Not specified | Not specified | Not specified | Depressed nih.gov | No nih.gov |

Differential Mechanistic Analysis vs. Atropine

Preclinical studies have investigated the effects of this compound on various membrane events that precede smooth muscle contraction, employing classical molecular pharmacological models and methods in vitro nih.gov. A key finding is that this compound competitively antagonizes cholinergic stimulation, similar to atropine nih.gov. However, this compound is described as being less specific than atropine in blocking cholinergic receptors nih.gov. Atropine is known as a competitive and reversible antagonist of muscarinic acetylcholine receptors fishersci.ca. This compound also shows an affinity for histamine H1-receptors, a characteristic not shared by papaverine nih.gov. The marked competitive interference with acetylcholine and a very weak competitive antagonism of histamine are complemented by a membrane stabilizing action for this compound nih.gov. This membrane stabilizing action is suggested to reinforce the binding of calcium to membrane phospholipids nih.gov.

Comparative Effects and Mechanisms vs. Papaverine

Comparisons between this compound and papaverine in preclinical settings have revealed distinct mechanisms of action despite both possessing antispasmodic properties nih.gov. Papaverine is a benzylisoquinoline alkaloid that inhibits phosphodiesterase, leading to spasmolytic effects on smooth muscles mims.com. While papaverine interferes with the contracting effects of BaCl2, so does this compound nih.gov. However, their mechanisms for this interference differ significantly nih.gov. Papaverine slows intracytoplasmic Ca2+ influx, whereas this compound inhibits the release and thus the availability of the same ion nih.gov. This indicates a totally different mechanism of antispasmodic action compared to papaverine nih.gov. Unlike papaverine, this compound does not affect alpha-adrenergic receptor stimulation nih.gov. The interaction of papaverine and this compound, alone or combined, with BaCl2 and histamine on guinea pig ileum and with acetylcholine on rat jejunum has been studied, showing competitive antagonist effects for this compound and non-competitive antagonist effects for papaverine nih.gov. These effects were found to be strictly additive when the two drugs were combined, reflecting a sequential blockage of the effects of acetylcholine, histamine, and barium ions at the smooth muscle level nih.gov.

Efficacy and Action Comparisons with Other Antispasmodics

Preclinical studies in anesthetized dogs have compared the antispasmodic activity of this compound with other agents, including mebeverine (B1676125), a pitofenone (B1678488) + fenpiverinium (B1207433) association, and N-butyl scopolammonium nih.gov. In this model, this compound demonstrated potent antispasmodic activity across different organs, including the gastric antro-fundic border, pylorus, descending duodenum, terminal colon, gall bladder, and bladder nih.gov. This compound was found to be the most potent among the tested antispasmodic drugs in this specific model nih.gov. Its efficacy was relatively consistent across the different organs studied nih.gov. The strong antispasmodic activity of this compound in this model is attributed to its potent inhibition of membrane Ca++ ions, in addition to its moderate anticholinergic activity nih.gov. Mebeverine and the pitofenone + fenpiverinium association were found to be equipotent in most organs, with mebeverine showing greater activity in the colon nih.gov. N-butyl scopolammonium was the weakest antispasmodic drug in this comparison nih.gov.

Here is a summary of the comparative findings in a table:

| Feature | This compound | Atropine | Papaverine |

| Cholinergic Antagonism | Competitive, less specific than atropine nih.gov | Competitive, reversible fishersci.ca | Not primarily a cholinergic antagonist |

| Histamine H1 Antagonism | Shows affinity nih.gov | Not specified in provided text | Does not affect nih.gov |

| Alpha-adrenergic Action | Does not affect stimulation nih.gov | Not specified in provided text | Does not affect stimulation nih.gov |

| BaCl2 Interference | Interferes nih.gov | Not specified in provided text | Interferes nih.gov |

| Calcium Mechanism | Inhibits release/availability of Ca2+ nih.gov | Not primarily related to calcium release | Slows intracytoplasmic Ca2+ influx nih.gov |

| Membrane Stabilization | Yes, reinforces Ca binding to phospholipids nih.gov | Not specified as primary mechanism | Not specified as primary mechanism |

| Potency (Dog Model) | Most potent among tested nih.gov | Not tested in this specific comparison | Not tested individually in this comparison |

Chemical Synthesis and Derivatives of Tiemonium

Elucidation of Synthetic Pathways

Another common approach to obtaining tiemonium methylsulfate (B1228091) involves the reaction of appropriate precursors under controlled conditions, followed by conversion to the methylsulfate salt from, for example, the iodide form. smolecule.com

Role as a Chemical Intermediate in Specialized Syntheses

This compound, particularly in its iodide form, serves as a valuable chemical intermediate in the synthesis of various pharmaceuticals and specialty chemicals. datainsightsmarket.com The core structure of this compound, with its distinct phenyl, thiophene, and morpholine (B109124) groups, makes it a versatile building block for creating more complex molecules.

Development of Novel Synthesis Methodologies

Research into the synthesis of this compound and related compounds continues to explore novel methodologies aimed at improving efficiency, cost-effectiveness, and stereocontrol. datainsightsmarket.com The development of more efficient and cost-effective synthesis methods for this compound iodide has been a focus, with new patented methods emerging. datainsightsmarket.com

The direct asymmetric catalytic thienylaluminum addition to ketones represents a concise and novel approach to synthesizing chiral this compound iodide. rna-society.org This methodology is particularly notable for its ability to induce high enantioselectivity when applied to aromatic ketones, providing a route to specific stereoisomers of this compound. rna-society.org While effective for aromatic substrates, this method has shown lower enantioselectivity with dialkyl ketones. rna-society.org

Further research into novel synthesis methodologies may involve exploring different catalytic systems, reaction conditions, and precursor molecules to optimize the formation of the this compound core and its derivatives. The study of related thiophene-containing compounds and their synthesis using techniques like phase-transfer catalysis can also contribute to the development of new routes for this compound synthesis or the creation of novel derivatives with modified properties.

Research findings on the synthesis of (S)-tiemonium iodide via asymmetric catalytic addition highlight the potential for developing stereoselective routes:

| Step | Key Reaction | Catalyst | Substrate Example | Yield | Enantioselectivity (ee) | Reference |

| 1. Asymmetric addition | Thienylaluminum addition to ketone | Ti/(S)-BINOL | 3-bromo-1-phenylpropan-1-one (B1595093) | N/A | Up to 97% (for aromatic ketones) rna-society.org | rna-society.org |

| 2. Amination | Reaction of alcohol intermediate with morpholine | N/A | N/A | High | Similar to Step 1 rna-society.org | rna-society.org |

| 3. Quaternization | Reaction with methyl iodide | N/A | N/A | N/A | N/A | rna-society.org |

| Overall Synthesis of (S)-Tiemonium Iodide (3 steps) | From 3-bromo-1-phenylpropan-1-one to (S)-Tiemonium Iodide | Ti/(S)-BINOL | 3-bromo-1-phenylpropan-1-one | 84% | N/A | rna-society.org |

This table summarizes detailed research findings on a specific synthetic pathway towards (S)-tiemonium iodide, illustrating the yield and enantioselectivity achieved in key steps. rna-society.org

Analytical Methodologies for Tiemonium and Its Derivatives

Spectrophotometric Analytical Techniques

Spectrophotometric methods offer relatively simple, sensitive, and cost-effective approaches for the quantitative determination of tiemonium methylsulphate. ijacskros.comijacskros.com These methods often rely on the inherent UV absorption characteristics of the compound or the formation of colored complexes through specific reactions.

Ultraviolet-Visible Spectroscopic Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for the quantification of this compound methylsulphate. The UV spectrum of an aqueous solution of this compound methylsulphate typically shows a maximum absorbance peak. itmedicalteam.plitmedicalteam.pl Studies have reported a maximum absorbance at 235 nm for this compound methylsulphate in aqueous solutions. itmedicalteam.plitmedicalteam.pl Another study found a maximum absorbance at 234 nm for this compound methylsulfate (B1228091) in distilled water solutions. ijpsr.comijpsr.com A linear relationship between absorbance and concentration is observed within a specific range, adhering to Beer's Law. ijpsr.comijpsr.com

However, conventional UV spectrophotometry can face challenges when quantifying this compound methylsulphate in the presence of degradation products due to overlapping spectra in the UV region (e.g., 200-300 nm). japsonline.com

Derivative Spectrophotometric Methods for Quantitative Analysis

Derivative spectrophotometry is a technique employed to enhance the resolution of overlapping spectra and eliminate interference from excipients or degradation products, making it suitable for analyzing complex mixtures. japsonline.comresearchgate.net

For this compound methylsulphate, first derivative spectrophotometry (1D) and first derivative of ratio spectra (1DD) methods have been developed and validated. itmedicalteam.plitmedicalteam.plresearchgate.net In the first derivative method, this compound methylsulphate can be determined at a specific wavelength (e.g., 250 nm) where the degradation product shows zero contribution. itmedicalteam.plitmedicalteam.pljapsonline.com The peak amplitudes in the first derivative spectra are proportional to the concentration of this compound methylsulphate. itmedicalteam.pljapsonline.com

In the first derivative of ratio spectra method, the zero-order spectra of the drug are divided by the spectrum of a degradation product (as a divisor), and the resulting ratio spectra are then differentiated. itmedicalteam.pljapsonline.com The peak amplitudes in the first derivative of the ratio spectra are measured at specific wavelengths for quantification. itmedicalteam.pljapsonline.com These derivative spectrophotometric methods have demonstrated good linearity, precision, and accuracy, and are considered stability-indicating. itmedicalteam.plitmedicalteam.pljapsonline.com

Research findings on the linearity range for derivative spectrophotometric methods include:

| Method | Linearity Range (µg/mL) |

| First Derivative Spectrophotometry | 5.0 – 60.0 |

| First Derivative of Ratio Spectra | 5.0 – 60.0 |

These methods have been successfully applied for the determination of this compound methylsulphate in pure powder form, pharmaceutical dosage forms, and laboratory-prepared mixtures containing degradation products. itmedicalteam.pl

Ion Pair Complexation Spectrophotometry

Ion pair complexation spectrophotometry involves the formation of a colored ion pair complex between the analyte and a suitable chromogenic reagent. This complex can then be extracted into an organic solvent and its absorbance measured spectrophotometrically.

One method described for the quantitative determination of this compound methyl sulphate utilizes the formation of an ion pair complex with rose bengal in an acetate (B1210297) buffered medium. The absorbance of the formed complex is measured at 569 nm. ijacskros.com This method has been applied to the analysis of this compound methyl sulphate in both pure form and pharmaceutical dosage forms. ijacskros.com

Oxidation-Reduction Based Spectrophotometric Determination

Oxidation-reduction reactions can also be used as the basis for spectrophotometric determination of this compound methyl sulphate. These methods typically involve the reaction of the drug with an oxidizing or reducing agent, resulting in a colored product that can be quantified by measuring its absorbance.

One reported method is based on the oxidation of this compound methyl sulphate with ammonium (B1175870) vanadate (B1173111) in a sulfuric acid medium. ijacskros.com This reaction produces a greenish-blue color, and the absorbance is measured at 773 nm. ijacskros.com This method has been applied for the quantitative determination of this compound methyl sulphate in pure and pharmaceutical dosage forms. ijacskros.com

Chromatographic Separation and Quantification Methods

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation and quantification of pharmaceutical compounds, including this compound derivatives, due to their high selectivity and sensitivity. medcraveonline.comjournalijar.com These methods are often stability-indicating, allowing for the determination of the intact drug in the presence of its degradation products. journalijar.comjournalijar.com

High-Performance Liquid Chromatography (HPLC) Development and Validation

HPLC methods for this compound methylsulphate have been developed and validated for its determination in bulk drug, pharmaceutical formulations, and in the presence of degradation products. journalijar.comjournalijar.cominnovareacademics.inresearchgate.net These methods are typically reversed-phase HPLC, employing a C18 column. journalijar.comjournalijar.cominnovareacademics.in

Method development involves optimizing parameters such as the mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. medcraveonline.cominnovareacademics.in A common mobile phase composition includes a mixture of acetonitrile, methanol, and a buffer solution (e.g., potassium dihydrogen phosphate (B84403) or sodium dihydrogen phosphate) with the pH adjusted. medcraveonline.comjournalijar.comjournalijar.commedcraveonline.com Detection is often performed using a UV-Vis detector at wavelengths such as 235 nm or 225 nm. journalijar.comjournalijar.cominnovareacademics.in

Validation of HPLC methods for this compound methylsulphate includes assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ), in accordance with guidelines such as those from the International Conference on Harmonisation (ICH). theamericanjournals.comijpsr.comijpsr.comjapsonline.com

Detailed research findings from HPLC method validation include:

Linearity: Linear relationships between peak area and concentration have been established over various ranges, such as 2.0 to 20.0 µg/mL journalijar.comjournalijar.com and 1 to 25 µg/ml innovareacademics.in. Another UPLC method showed linearity up to 10 µg/mL. medcraveonline.com

Specificity: HPLC methods have demonstrated the ability to separate this compound methylsulphate from its degradation products and excipients, indicating their specificity. journalijar.comjournalijar.cominnovareacademics.in

Accuracy and Precision: Mean percentage recovery values close to 100% and low relative standard deviation (RSD) values have been reported, indicating the accuracy and precision of the methods. journalijar.comjournalijar.cominnovareacademics.inresearchgate.net

Sensitivity: LOD and LOQ values have been determined, demonstrating the sensitivity of the developed HPLC methods. For example, LOD values of 0.249 µg/ml and LOQ values of 0.755 µg/ml have been reported for an RP-HPLC method. innovareacademics.in A UPLC method reported LOD and LOQ values of 0.12 and 0.37 µg/mL, respectively. medcraveonline.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) is a widely used technique for the determination of this compound methylsulfate in various matrices, including pharmaceutical formulations and biological samples. A validated UPLC method has been described for the determination of this compound methylsulfate in biofluids and pharmaceutical samples using a UV detector set at 240 nm. medcraveonline.commedcraveonline.com

This method typically employs a reversed-phase C18 column, such as a Gemini 3U, C18, 110R (150 × 4.6 mm, 3 μm) column. medcraveonline.commedcraveonline.com The mobile phase composition often consists of a mixture of methanol, acetonitrile, and an aqueous buffer like sodium dihydrogen phosphate. medcraveonline.commedcraveonline.com An isocratic elution program can be used, achieving elution of this compound methylsulfate in a short runtime, for example, around 1.12 to 1.22 minutes. medcraveonline.commedcraveonline.com

Liquid-phase extraction procedures may be optimized to isolate the drug from complex biological matrices like biofluids. medcraveonline.com UPLC methods for this compound methylsulfate have demonstrated linearity over specific concentration ranges, with good correlation coefficients. medcraveonline.cominnovareacademics.inunpad.ac.id The sensitivity of these methods is highlighted by their low limits of detection (LOD) and quantification (LOQ). medcraveonline.cominnovareacademics.ineurjchem.com

UPLC methods have also been developed for the simultaneous determination of this compound methylsulfate with other drugs in pharmaceutical and biological samples. unpad.ac.ideurjchem.com These methods are considered simple, fast, and reliable, exhibiting good specificity and sensitivity, making them suitable for routine analysis and stability studies. medcraveonline.commedcraveonline.com

Thin-Layer Chromatography (TLC) for Purity and Degradation Profiling

Thin-Layer Chromatography (TLC) is a valuable technique for assessing the purity of this compound methylsulfate and monitoring its degradation. TLC has been employed in forced degradation studies to check for the complete disappearance of the intact drug's spot under various stress conditions, such as acid hydrolysis. japsonline.comjournalijar.com

A typical mobile phase for TLC analysis of this compound methylsulfate and its degradation products can consist of a mixture of methanol, chloroform, and glacial acetic acid. japsonline.com Another reported mobile phase uses water, methanol, and glacial acetic acid. journalijar.com Spots can be visualized under a UV lamp, for instance, at 254 nm. journalijar.comitmedicalteam.pl

TLC methods can be used qualitatively to observe the formation of degradation products and quantitatively by densitometric scanning of the spots at a suitable wavelength, such as 235 nm. journalijar.com These methods can establish linearity over a specific range of concentrations per spot and demonstrate good recovery percentages. journalijar.com TLC, along with other techniques like IR and mass spectroscopy, can be used to confirm the structure of degradation products. journalijar.comitmedicalteam.pl

Other Quantitative and Qualitative Analytical Approaches

Beyond chromatographic techniques, other analytical methods provide valuable insights into the composition and characteristics of this compound compounds.

Particle-Induced X-ray Emission (PIXE) for Element Analysis

Particle-Induced X-ray Emission (PIXE) is an elemental analysis technique that can be explored for the molecular quantification of active ingredients in solid drugs, including this compound methylsulfate, particularly when they contain specific heteroatoms like sulfur. scientific.netdntb.gov.uaresearchgate.net PIXE allows for the analysis of samples in solid form, reducing the need for laborious sample preparation. scientific.netresearchgate.net

The quantification of this compound methylsulfate using PIXE can be performed using an absolute quantification approach, often employing simulation codes like GUPIX. scientific.net This technique is considered swift and accurate for quantifying active ingredients in commercial drugs. scientific.net While PIXE is effective for quantifying active pharmaceutical ingredients via their heteroatoms, the specific quantification procedure may need adjustment based on the drug's matrix composition. researchgate.net PIXE, along with techniques like Particle Induced Gamma-ray Emission (PIGE), offers an alternative to traditional wet chemical techniques for quality control of pharmaceuticals. researchgate.netacs.org

Thermoanalytical Characterization for Purity Assessment

Thermoanalytical techniques, such as Thermogravimetric Analysis (TGA), Derivative Thermogravimetric Analysis (DTG), Differential Thermal Analysis (DTA), and Differential Scanning calorimetry (DSC), are valuable for studying the thermal behavior, degradation, and purity of this compound methylsulfate. medcraveonline.commedcraveonline.comdocumentsdelivered.comresearchgate.net

DSC, in particular, provides a rapid method for purity determination. medcraveonline.commedcraveonline.comchemrj.org The melting point and purity can be determined using DSC and the Van't Hoff equation. medcraveonline.com Impurities or defects in the crystal structure can broaden the melting range and lower the melting point, making DSC a useful tool for assessing purity. medcraveonline.com Thermoanalytical studies can also provide insights into the thermal degradation pathway and kinetic parameters of this compound methylsulfate. medcraveonline.commedcraveonline.com The results obtained from thermal analysis techniques for purity determination have been found to be in agreement with those obtained from other reported methods. chemrj.org

Validation Parameters for Analytical Methods

The validation of analytical methods for this compound and its derivatives is crucial to ensure their reliability, accuracy, and precision. Validation parameters typically assessed include linearity, accuracy, precision, specificity, detection limit (LOD), quantitation limit (LOQ), range, robustness, and system suitability. innovareacademics.indaffodilvarsity.edu.bdijpsr.com

Linearity is established by preparing a series of solutions with varying concentrations of the analyte and demonstrating a proportional relationship between the concentration and the analytical response (e.g., peak area in chromatography or absorbance in spectrophotometry). medcraveonline.cominnovareacademics.inijpsr.comtheamericanjournals.com Calibration curves are constructed, and regression analysis is performed to determine the linearity and correlation coefficient. medcraveonline.cominnovareacademics.inijpsr.comtheamericanjournals.com

Accuracy is assessed by analyzing samples with known concentrations of the analyte and comparing the measured values to the true values. ijpsr.comtheamericanjournals.com Recovery studies are often performed as part of accuracy determination. ijacskros.cominnovareacademics.in

Precision is evaluated by assessing the variability of results obtained from replicate analyses of the same homogeneous sample. ijpsr.comtheamericanjournals.com This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). unpad.ac.id

Specificity (or selectivity) is the ability of the method to accurately measure the analyte in the presence of other components that may be present in the sample matrix, such as excipients or degradation products. medcraveonline.cominnovareacademics.indaffodilvarsity.edu.bdijpsr.comtheamericanjournals.com Stability-indicating methods are designed to specifically quantify the active ingredient in the presence of its degradation products. innovareacademics.injournalijar.comtheamericanjournals.comjapsonline.com

The limits of detection (LOD) and quantitation (LOQ) define the lowest concentration of the analyte that can be detected and reliably quantified, respectively. medcraveonline.cominnovareacademics.ineurjchem.comtheamericanjournals.com

The range of the method is the interval between the upper and lower concentrations for which the method has been demonstrated to be suitable. ijpsr.com

Robustness evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

System suitability testing is performed to ensure that the chromatographic system is functioning correctly before analysis begins. daffodilvarsity.edu.bdijpsr.com

Method Specificity and Selectivity Studies

Specificity and selectivity are fundamental aspects of analytical method validation, ensuring that the method accurately measures the analyte of interest without interference from other components in the sample matrix, such as degradation products or excipients. medcraveonline.comtheamericanjournals.comresearchgate.net

For this compound methylsulphate (TMS), studies have demonstrated high specificity and selectivity for various developed methods, including UPLC and spectrophotometric techniques. medcraveonline.comtheamericanjournals.comresearchgate.net In UPLC methods, specificity is confirmed by the absence of interfering peaks at the retention time of TMS when analyzing standard solutions, background control samples, and samples containing formulation excipients or impurities from biosamples. medcraveonline.comresearchgate.net Results indicate that under optimized chromatographic conditions, TMS is well-separated from potential interferences. researchgate.net

Spectrophotometric methods have also shown high selectivity, particularly stability-indicating methods designed to quantify TMS in the presence of its degradation products. theamericanjournals.comjapsonline.com These methods successfully separate the drug from acid and oxidative degradation products, allowing for accurate determination even in complex matrices. theamericanjournals.comjapsonline.com The specificity of these methods is often proved by analyzing laboratory-prepared mixtures containing different percentages of degradation products, demonstrating the method's ability to quantify TMS accurately in their presence. itmedicalteam.plitmedicalteam.pl

Accuracy and Precision Determinations

Accuracy and precision are critical parameters that evaluate the closeness of agreement between the obtained value and the true value (accuracy) and the degree of agreement among individual test results when the method is applied repeatedly to homogeneous samples (precision). daffodilvarsity.edu.bd Validation studies for analytical methods of this compound and its derivatives consistently include the determination of accuracy and precision. medcraveonline.comtheamericanjournals.cominnovareacademics.injournalijar.comitmedicalteam.pldaffodilvarsity.edu.bdresearchgate.netmedcraveonline.comtheamericanjournals.comijpsr.comresearchgate.net

Accuracy is typically assessed by analyzing samples of known concentrations, such as pure drug samples or spiked placebo samples, and calculating the percentage recovery. theamericanjournals.comjournalijar.comitmedicalteam.plresearchgate.netturkjps.org High recovery percentages and low relative standard deviations (RSD) indicate excellent accuracy. journalijar.comitmedicalteam.pl For instance, recovery studies for a validated UPLC method showed results ranging from 99.13-101.17% for intraday and 98.81-101.05% for inter-day assays, indicating high accuracy for TMS determination. medcraveonline.comresearchgate.net Spectrophotometric methods have also reported mean percentage accuracies around 100% with low RSD values. japsonline.comitmedicalteam.pl

Precision is evaluated by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision). theamericanjournals.comjournalijar.comitmedicalteam.plturkjps.org Repeatability involves analyzing replicate samples on the same day, while intermediate precision involves analyzing replicate samples on different days, by different analysts, or using different equipment. theamericanjournals.cominnovareacademics.initmedicalteam.plturkjps.orgnih.gov Low RSD values for both repeatability and intermediate precision demonstrate the reliability and reproducibility of the analytical method. journalijar.comitmedicalteam.pl

| Method Type | Analyte | Accuracy (% Recovery) | Intraday Precision (% RSD) | Inter-day Precision (% RSD) | Source |

|---|---|---|---|---|---|

| UPLC | This compound methylsulphate | 99.13-101.17 | Not explicitly stated | 98.81-101.05 | medcraveonline.comresearchgate.net |

| Spectrophotometric | This compound methylsulphate | ~100.39 - 100.59 | ≤ 0.72 | Not explicitly stated | japsonline.com |

| HPLC | This compound methylsulphate | ~100.31 | ≤ 0.660 | ≤ 0.504 | journalijar.com |

| UV-Spectrophotometric (1D) | This compound methylsulphate | ~100.17 | ≤ 0.622 | ≤ 0.982 | itmedicalteam.pl |

| UV-Spectrophotometric (1DD) | This compound methylsulphate | ~100.51 | ≤ 0.622 | ≤ 0.982 | itmedicalteam.pl |

Linearity and Calibration Range Establishment

Linearity and the establishment of the calibration range are essential to ensure that the analytical method provides results that are directly proportional to the concentration of the analyte within a defined range. daffodilvarsity.edu.bdtheamericanjournals.com Calibration curves are constructed by plotting the instrument response (e.g., peak area or absorbance) against a series of known concentrations of the analyte. medcraveonline.comtheamericanjournals.cominnovareacademics.injournalijar.comitmedicalteam.plmedcraveonline.comresearchgate.netijacskros.com

For this compound methylsulphate, linearity has been demonstrated across various analytical techniques and concentration ranges. UPLC methods have shown linearity in ranges such as 0.5-10 µg/mL, with correlation coefficients typically greater than 0.998 or 0.9997, indicating a strong linear relationship. medcraveonline.commedcraveonline.comresearchgate.net Spectrophotometric methods have also shown good linearity over different working concentration ranges, with high correlation coefficients from linear regression analysis. theamericanjournals.comjapsonline.comitmedicalteam.plijacskros.com For instance, a UV-spectroscopic method for TMS tablets showed linearity in the range of 10-30 µg/mL with a high correlation coefficient. ijpsr.com Different spectrophotometric approaches, such as first derivative and ratio derivative methods, have demonstrated linearity in ranges like 5.0-60.0 µg/mL. itmedicalteam.plitmedicalteam.pl HPLC methods have reported linearity in ranges such as 1-25 µg/mL and 2.0-20.0 µg/mL, also with high correlation coefficients. innovareacademics.injournalijar.com

The limit of detection (LOD) and limit of quantitation (LOQ) are also determined from the calibration curve parameters, indicating the sensitivity of the method. medcraveonline.comtheamericanjournals.cominnovareacademics.inijacskros.com These values represent the lowest concentration of the analyte that can be detected and quantitatively determined with acceptable accuracy and precision, respectively. medcraveonline.comijacskros.com

| Method Type | Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r) | LOD (µg/mL) | LOQ (µg/mL) | Source |

|---|---|---|---|---|---|---|

| UPLC | This compound methylsulphate | 0.5-10 | ≥ 0.998 or 0.9997 | 0.12 | 0.37 | medcraveonline.commedcraveonline.comresearchgate.net |

| Spectrophotometric | This compound methylsulphate | 20-220 (Method A) | Good | Not specified | Not specified | ijacskros.com |

| Spectrophotometric | This compound methylsulphate | 3-16 (Method B) | Good | Not specified | Not specified | ijacskros.com |

| Spectrophotometric (Isoabsorptive) | This compound methylsulphate | 20-120 | 0.9997 | 2.68 | Not specified | japsonline.com |

| Spectrophotometric (1DD) | This compound methylsulphate | 10-60 | 0.9998, 0.9999 | 1.21, 0.96 | Not specified | japsonline.com |

| Spectrophotometric (Ratio Subtraction) | This compound methylsulphate | 10-60 | 0.9997 | 1.57 | Not specified | japsonline.com |

| Spectrophotometric (1D) | This compound methylsulphate | 10-60 | 0.9999 | 0.52 | Not specified | japsonline.com |

| HPLC | This compound methylsulphate | 1-25 | > 0.999 | 0.249 | 0.755 | innovareacademics.in |

| HPLC | This compound methylsulphate | 2.0-20.0 | 0.9997 | Not specified | Not specified | journalijar.com |

| TLC | This compound methylsulphate | 0.5-10.0 (µg/spot) | 0.9996 | Not specified | Not specified | journalijar.com |

| UV-Spectrophotometric (1D) | This compound methylsulphate | 5.0-60.0 | Not specified | Not specified | Not specified | itmedicalteam.pl |

| UV-Spectrophotometric (1DD) | This compound methylsulphate | 5.0-60.0 | 0.9998 | Not specified | Not specified | itmedicalteam.pl |

| UV-Spectroscopic | This compound methylsulfate | 10-30 | Calculated | Calculated | Calculated | ijpsr.com |

Robustness and System Suitability Evaluations

Robustness and system suitability are crucial for demonstrating the reliability of an analytical method under normal usage conditions and ensuring the proper functioning of the chromatographic system, respectively. daffodilvarsity.edu.bdnih.gov

Robustness studies involve evaluating the capacity of the method to remain unaffected by small, deliberate variations in method parameters. innovareacademics.inresearchgate.net For this compound methylsulphate, robustness has been assessed for methods like UPLC and spectrophotometric techniques. theamericanjournals.comresearchgate.net Small changes in experimental parameters, such as flow rate or scanning wavelength in UPLC, have shown excellent recoveries and unaffected results under most conditions, indicating the method's robustness. medcraveonline.comresearchgate.net

System suitability testing verifies that the resolution and reproducibility of the chromatographic system are adequate for the analysis. innovareacademics.indaffodilvarsity.edu.bdijpsr.com Parameters such as column efficiency (number of theoretical plates), tailing factor, capacity factor, resolution, and selectivity are evaluated against established criteria. innovareacademics.in System suitability tests are performed before or during the analysis of batches of samples to ensure the system is performing correctly. daffodilvarsity.edu.bdturkjps.orgijpsr.com For a UV-spectroscopic method, the %RSD of absorbance for system suitability was found to comply with recommended ranges. ijpsr.com

Dissolution Method Validation in Research Formulations

Dissolution testing is a critical quality control test for solid oral dosage forms, assessing the rate and extent to which the active pharmaceutical ingredient dissolves from the formulation. daffodilvarsity.edu.bd Validation of dissolution methods is essential to confirm their precision, accuracy, and dependability in assessing drug release. daffodilvarsity.edu.bddaffodilvarsity.edu.bd

A comprehensive analytical method validation study specifically focused on the dissolution method for this compound Methyl Sulfate 50 mg tablets has been conducted. daffodilvarsity.edu.bddaffodilvarsity.edu.bd This validation encompassed crucial parameters including method precision, intermediate precision, solution stability, system suitability, specificity, filter evaluation, linearity, and accuracy. daffodilvarsity.edu.bd The study found that all parameters fell within acceptable ranges, demonstrating the robustness and reliability of the dissolution method for TMS tablets. daffodilvarsity.edu.bd Notably, the extended solution stability observed (up to 18 hours) highlights the method's practical utility for routine quality control. daffodilvarsity.edu.bd These findings collectively affirm the suitability of the developed dissolution method for the analysis of this compound Methyl Sulfate 50 mg tablets in pharmaceutical quality control. daffodilvarsity.edu.bd

Degradation Studies and Stability Research of Tiemonium Methylsulfate

Forced Degradation Studies Under Stress Conditions

Forced degradation studies reveal that Tiemonium methylsulfate (B1228091) exhibits varying degrees of susceptibility to different stress conditions. Significant degradation has been observed under acid hydrolysis and photolytic conditions, while degradation is marginal under basic hydrolysis and oxidative conditions. tandfonline.comresearchgate.netresearchgate.net Thermal conditions generally result in insignificant degradation. tandfonline.comresearchgate.net

A summary of degradation under various stress conditions is presented in the table below:

| Stress Condition | Observed Degradation Level |

| Acid Hydrolysis | Significant tandfonline.comresearchgate.netresearchgate.net |

| Alkaline Hydrolysis | Marginal tandfonline.comresearchgate.net |

| Oxidative Degradation | Marginal tandfonline.comresearchgate.net |

| Thermal Degradation | Insignificant tandfonline.comresearchgate.net |

| Photolytic Degradation | Significant tandfonline.comresearchgate.netresearchgate.net |

Acidic Hydrolysis Pathways and Products

Acidic hydrolysis is a significant degradation pathway for this compound methylsulfate. tandfonline.comresearchgate.netresearchgate.net Studies using conditions such as 0.1N HCl and 1N HCl have shown a concentration- and time-dependent decrease in the parent compound. tandfonline.com For instance, in 0.1N HCl, a maximum decrease of 10% was observed after 3 hours, while in 1.0N HCl, a significant decrease of up to 98.5% was noted after 24 hours at room temperature. tandfonline.comresearchgate.net Another study using 2N H2SO4 on cold also indicated acid degradation. journalijar.comjournalijar.comitmedicalteam.pl Refluxing with 5N HCl at 80°C for 2 hours also facilitated acid degradation. innovareacademics.inresearchgate.net

One suggested acidic degradation product has a mass-to-charge ratio (m/z) of 413, which suggests that dehydration occurs during acid hydrolysis to produce 3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylprop-1-ene. japsonline.com

Alkaline Hydrolysis Pathways and Products

Alkaline hydrolysis of this compound methylsulfate results in less significant degradation compared to acidic conditions. tandfonline.comresearchgate.net Studies using 1N NaOH have shown marginal degradation over time. tandfonline.comresearchgate.net Refluxing with 5N NaOH at 80°C for 3 hours has also been used to facilitate basic degradation. innovareacademics.inresearchgate.net

Oxidative Degradation Mechanisms

Oxidative degradation of this compound methylsulfate is considered marginal. tandfonline.comresearchgate.net Studies have employed conditions such as 3% hydrogen peroxide. tandfonline.comresearchgate.net Refluxing with a diluted 30% H2O2 solution at 80°C for 3 hours has also been reported to cause oxidative degradation, resulting in a yellowish solution. innovareacademics.inresearchgate.net

An oxidative degradation product with an m/z of 445 has been observed. japsonline.com

Thermal Degradation Characteristics

Thermal degradation of this compound methylsulfate is generally insignificant. tandfonline.comresearchgate.net Studies have been conducted at temperatures ranging from 50°C to 70°C for a period of 1 hour, showing that sample concentrations retained not more than 87% of the initial concentration over the study period. tandfonline.comresearchgate.net With increasing temperature, degradation increases proportionally, but the rate slows down after 60°C. researchgate.net Thermal decomposition studied using techniques like thermogravimetry (TGA/DTG) and differential thermal analysis (DTA) indicates that the drug decomposes in multiple steps upon heating. medcraveonline.commedcraveonline.com The melting point is observed around 143.08°C, which is also associated with the initial decomposition step. medcraveonline.commedcraveonline.com Further decomposition steps occur at higher temperatures, around 285.03°C and 577.52°C. medcraveonline.commedcraveonline.com Kinetic studies suggest a first-order thermal degradation behavior. medcraveonline.commedcraveonline.com

Photolytic Degradation Mechanisms

Photolytic degradation under UV radiation is a significant degradation pathway for this compound methylsulfate. tandfonline.comresearchgate.netresearchgate.net Exposure to UV light can lead to a substantial decrease in the concentration of the drug over time. tandfonline.comresearchgate.net For example, a relative decrease of up to 40% has been observed after 3 hours of UV exposure. tandfonline.comresearchgate.net

Identification and Structural Elucidation of Degradation Products

The identification and structural elucidation of degradation products are crucial for understanding the degradation pathways of this compound methylsulfate. Techniques such as TLC, HPLC, LC-MS, and IR spectroscopy have been employed for this purpose. theamericanjournals.cominnovareacademics.injournalijar.comitmedicalteam.pljapsonline.com

While some studies have indicated the presence of additional peaks in chromatograms of stressed samples, suggesting the formation of degradation products, these products were not always identified. tandfonline.com However, specific degradation products have been proposed based on mass spectrometric data. japsonline.com

As mentioned earlier, an acidic degradation product with m/z 413 is suggested to be 3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylprop-1-ene, formed via dehydration. japsonline.com An oxidative degradation product with m/z 445 has also been observed. japsonline.com

Further research using techniques like LC-MS and IR spectroscopy has contributed to the elucidation of degradation pathways and the suggested structures of degradation products. japsonline.comjapsonline.com

Degradation Kinetics Analysis and Modeling

Thermoanalytical methods, such as thermogravimetry (TGA/DTG) and differential thermal analysis (DTA), have been employed to study the thermal degradation of this compound methylsulfate. These studies help in understanding the degradation process and determining kinetic parameters. The thermal decomposition of this compound methylsulfate has been observed to occur in multiple steps. medcraveonline.commedcraveonline.com For instance, DTA curves show endothermic peaks at approximately 143.08 °C, attributed to melting and the initial decomposition step, and at 285.03 °C, corresponding to a second decomposition step. medcraveonline.commedcraveonline.com A third, broad exothermic peak at around 577.52 °C indicates a further mass loss. medcraveonline.commedcraveonline.com

Kinetic studies of the main thermal decomposition steps have been investigated using mathematical models such as the Arrhenius equation, Horowitz and Metzger (HM), and Coats-Redfern (CR) methods. medcraveonline.commedcraveonline.com These analyses have revealed that the thermal degradation of this compound methylsulfate follows first-order kinetic behavior based on the activation energy (Ea). medcraveonline.commedcraveonline.com Kinetic parameters obtained from these models provide insights into the reaction rates and energy requirements of the degradation process. medcraveonline.commedcraveonline.com

Forced degradation studies under various conditions, including acid and alkaline hydrolysis, oxidative conditions, photolytic conditions, and thermal stress, have also been conducted to understand the degradation pathways and kinetics of this compound methylsulfate. tandfonline.comresearchgate.net These studies indicate that this compound methylsulfate is particularly susceptible to degradation under acidic hydrolysis and photolytic conditions, while it shows marginal degradation under basic hydrolysis and oxidative conditions. tandfonline.comresearchgate.net Thermal degradation was found to be insignificant in some studies. tandfonline.com The relative decrease in concentration over time under these stress conditions provides data for kinetic analysis, demonstrating that the degradation rate is proportional to time under certain conditions, such as in 0.1N HCl and 1.0N HCl acid hydrolysis. tandfonline.com

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is essential for the accurate quantification of this compound methylsulfate in pharmaceutical formulations, even in the presence of its degradation products. Several spectrophotometric and chromatographic methods have been developed and validated for this purpose. japsonline.comjapsonline.comtheamericanjournals.comjournalijar.comtheamericanjournals.comresearchgate.netmedcraveonline.com

Spectrophotometric methods have utilized techniques such as isoabsorptive point measurement, first derivative of ratio spectra, and ratio subtraction. japsonline.comjapsonline.comtheamericanjournals.com For example, one method involves measuring the total content of this compound methylsulfate and its acid degradation product at an isoabsorptive point of 250 nm, while the degradation product is quantified by measuring the peak amplitude of the second derivative at 295.6 nm. japsonline.comjapsonline.com The concentration of this compound methylsulfate can then be determined by subtraction. japsonline.comjapsonline.com Other spectrophotometric approaches include measuring amplitudes in the first derivative of ratio spectra at specific wavelengths (e.g., 224.4 nm and 247.2 nm) using a degradation product as a divisor, or employing the ratio subtraction method. japsonline.comjapsonline.com Methods based on measuring first derivative amplitudes at the zero crossing point of an oxidative degradation product have also been developed. japsonline.comjapsonline.com These spectrophotometric methods have been validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating good accuracy and reliability for determining this compound methylsulfate in the presence of its degradation products. japsonline.comjapsonline.comtheamericanjournals.com

Chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are widely used for their selectivity in separating the active compound from its degradation products. journalijar.comresearchgate.netmedcraveonline.comresearchgate.net Stability-indicating HPLC methods have been developed using specific columns and mobile phases to achieve effective separation. journalijar.com For instance, an HPLC method using a C18 column and a mobile phase composed of acetonitrile, methanol, and potassium dihydrogen phosphate (B84403) buffer at a specific pH has been validated for determining this compound methylsulfate in the presence of its degradation product. journalijar.com Detection is typically performed using UV detection at wavelengths around 235 nm or 240 nm. journalijar.commedcraveonline.com UPLC methods coupled with diode array detection (DAD) have also been developed to study the degradation kinetics and quantify this compound methylsulfate in pharmaceutical and biological samples. medcraveonline.comresearchgate.net These chromatographic methods offer good linearity, accuracy, and precision, making them suitable for routine quality control and stability studies. journalijar.commedcraveonline.comresearchgate.net

Thin-layer chromatography (TLC) has also been used as a stability-indicating method for separating this compound methylsulfate from its degradation products. journalijar.cominnovareacademics.initmedicalteam.pl Densitometric scanning of TLC plates allows for quantitative determination. journalijar.com

Computational Chemistry and Molecular Modeling of Tiemonium Compounds

Quantum Mechanical Approach for Structural Optimization

Quantum mechanical methods, such as Density Functional Theory (DFT), are fundamental in optimizing the molecular structures of compounds like tiemonium. These calculations provide detailed information about the electronic structure and properties of the molecule in the gas phase. researchgate.netunar.ac.id

Density Functional Theory (DFT) Applications

DFT is a widely used quantum chemical technique for examining molecular properties and optimizing geometries. unar.ac.idnih.gov For this compound methylsulfate (B1228091) (TMS) and its degradation products, DFT calculations, often employing the B3LYP functional with basis sets like 6-31G+ (d, p), have been utilized to optimize their structures. tandfonline.comresearchgate.net Optimized structures are considered more precise for subsequent computational studies, such as molecular docking. unar.ac.id

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. unar.ac.idjuniperpublishers.com The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator; a smaller gap generally suggests higher chemical reactivity and lower kinetic stability, while a larger gap implies greater stability and lower reactivity. unar.ac.idjuniperpublishers.com Studies on TMS and its degradation products have investigated these FMO features, including the HOMO-LUMO gap, hardness, and softness. tandfonline.comresearchgate.net For instance, some degradation products of TMS have been found to have a lower HOMO-LUMO gap compared to the parent drug, indicating potentially better chemical reactivity. tandfonline.comresearchgate.net

Dipole Moment and Atomic Partial Charge Calculations

Calculations of dipole moment and atomic partial charges provide insights into the charge distribution and polarity of a molecule. tandfonline.comresearchgate.net These properties influence intermolecular interactions and reactivity. Quantum mechanical methods are used to precisely determine the dipole moment and atomic partial charges for this compound compounds and their derivatives. tandfonline.comresearchgate.net Investigations into TMS degradation products have shown modifications in dipole moment and partial charge distribution compared to the original TMS structure. tandfonline.comresearchgate.net

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface illustrates the charge distribution around a molecule, indicating regions that are susceptible to electrophilic or nucleophilic attack and providing insights into potential interaction sites. Analysis of the ESP surface for this compound compounds helps visualize the molecular charge landscape. tandfonline.comresearchgate.net Computational studies on TMS degradation products have examined their electrostatic potential, noting improved potentiality in some products potentially due to the presence of reactive atoms. tandfonline.comresearchgate.net

Thermodynamic Property Investigations (Electronic Energy, Enthalpy, Gibbs Free Energy)

Quantum mechanical calculations also allow for the investigation of thermodynamic properties such as electronic energy, enthalpy, and Gibbs free energy. tandfonline.comresearchgate.netnih.gov These parameters are important for predicting the spontaneity of reactions and assessing the stability and flexibility of compounds. researchgate.netresearchgate.net For TMS and its degradation products, these properties have been calculated to understand their thermochemical behavior. tandfonline.comresearchgate.net More negative values for electronic energy, enthalpy, and Gibbs free energy can suggest increased stability or spontaneous interaction potential. researchgate.netresearchgate.net

Molecular Docking Simulations for Receptor Interactions

Molecular docking is a computational technique used to predict the binding affinity and interaction modes of a small molecule (ligand) with a target protein (receptor). nih.govnih.gov This is a crucial step in understanding the potential biological activity of a compound. Molecular docking simulations have been performed for this compound compounds to explore their interactions with relevant biological targets.

Studies have investigated the binding of this compound methylsulfate (TMS) and its degradation products to the muscarinic acetylcholine (B1216132) receptor protein (PDB ID: 5DSG). tandfonline.comresearchgate.net These simulations aim to determine how the molecules fit into the receptor's binding pocket and the strength of these interactions (binding affinity). Research indicates that some degradation products of TMS exhibit better binding affinity to the muscarinic acetylcholine receptor compared to the parent TMS molecule, suggesting they could potentially act as more potent antimuscarinic agents. tandfonline.comresearchgate.net

Molecular docking has also been applied to study the interaction between this compound methylsulfate and Bovine Serum Albumin (BSA) (PDB ID: 3V03). ijacskros.com This type of study is important for understanding how the compound might be transported and distributed in the bloodstream, as serum albumin is a major protein involved in drug binding and transport. ijacskros.com Docking simulations can predict the binding energy and identify the key residues involved in the interaction between TMS and BSA. ijacskros.com

Ligand-Protein Binding Affinity Predictions

Molecular docking simulations are a key computational tool used to predict the binding affinity between this compound compounds and target proteins. tandfonline.comresearchgate.net Studies involving this compound methylsulfate and its degradation products have utilized molecular docking against the muscarinic acetylcholine receptor protein (PDB ID: 5DSG) to determine binding affinities and modes of interaction. tandfonline.comresearchgate.net Negative binding affinity values obtained from docking simulations indicate a stronger interaction between the compounds and the receptor proteins. researchgate.net For this compound methylsulfate, a binding affinity of -7.2 kcal/mol has been reported with the muscarinic acetylcholine receptor protein 5DSG. tandfonline.com Some degradation products of TMS have shown improved binding affinity compared to the parent compound, with significant improvements observed for certain products, reaching -9.2 kcal/mol and -9.6 kcal/mol. tandfonline.com

Analysis of Non-Covalent Interaction Modes (Hydrogen Bonds, Pi-Alkyl, Pi-Anion, Pi-Pi)

Non-covalent interactions are crucial for stabilizing the binding of ligands to proteins. wikipedia.org In the context of this compound compounds binding to receptor proteins, molecular docking and non-bonding calculations have been performed to understand the types and modes of interaction with amino acid residues of the target protein. tandfonline.comresearchgate.net Common types of non-covalent interactions observed in studies with this compound methylsulfate and its degradation products binding to the muscarinic acetylcholine receptor protein (5DSG) include hydrogen bonds, carbon-hydrogen bonds, pi-alkyl, pi-anion, and pi-pi T-shaped interactions. researchgate.net These interactions contribute to the ligand binding affinity and help stabilize the ligands at the target sites. researchgate.net

Selection and Preparation of Target Receptor Proteins (e.g., Muscarinic Acetylcholine Receptors)

Muscarinic acetylcholine receptors (mAChRs) are a significant class of G-protein-coupled receptors (GPCRs) that are targets for antimuscarinic agents like this compound. tandfonline.comnih.govmdpi.comnih.gov For computational studies such as molecular docking, the three-dimensional structures of target receptor proteins are required. The Protein Data Bank (PDB) is a common source for obtaining these structures. researchgate.net For example, the muscarinic acetylcholine receptor protein with PDB ID 5DSG has been used as a target in molecular docking studies involving this compound methylsulfate and its degradation products. tandfonline.comresearchgate.net Preparation of the target protein typically involves obtaining the crystal structure from the PDB, and then preparing it for docking simulations, which may include steps like removing heteroatoms and water molecules and ensuring correct bond orders and side chain geometries. researchgate.net

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of protein-ligand complexes over time, providing insights into binding stability and conformational changes. nih.gov While specific detailed MD simulations for this compound binding were not extensively found in the search results, related studies on ligand binding to muscarinic acetylcholine receptors using MD simulations have been conducted. For instance, accelerated molecular dynamics (aMD) has been used to simulate the binding of ligands, including the antagonist tiotropium (B1237716) (another antimuscarinic), to the M3 muscarinic receptor, revealing insights into binding pathways and metastable binding sites. nih.gov A study on this compound methylsulfate degradation products mentioned a 100 ns MD simulation to assess the stability of drug-receptor complexes, indicating that the compounds remained tightly bound to the binding site. researchgate.net MD simulations can help validate binding modes predicted by docking and assess the stability of the protein-ligand complex over time. researchgate.netmdpi.com

Theoretical Pharmacokinetic and Enzyme Interaction Predictions

In silico methods are increasingly used to predict pharmacokinetic properties and potential enzyme interactions of drug compounds, helping to prioritize candidates in drug discovery. researchgate.netjuniperpublishers.combiorxiv.orgmdpi.com These predictions can cover aspects like absorption, distribution, metabolism, and excretion (ADME). juniperpublishers.combiorxiv.org

In silico Prediction of Binding to Transport Proteins (e.g., Bovine Serum Albumin)

Transport proteins, such as human serum albumin (HSA) and bovine serum albumin (BSA), play a crucial role in the distribution of drugs in the bloodstream by binding to them. ijacskros.comeuropeanpharmaceuticalreview.comnih.gov In silico methods, including molecular modeling, can predict the binding of compounds to these proteins. ijacskros.comnih.gov A study investigated the interaction of this compound methylsulfate with Bovine Serum Albumin using spectroscopic and molecular modeling methods. ijacskros.com Molecular docking was performed to determine the binding mode and energy between TMS and BSA. ijacskros.com The study reported binding energies in the range of -9.6 to -10.5 kcal/mol for the interaction between this compound methylsulfate and BSA, suggesting a high affinity. ijacskros.com The binding forces were predominantly conjectured to be hydrophobic interactions and hydrogen bonds. ijacskros.com Predicting binding to albumin can provide useful information for understanding the distribution of this compound in the blood system. ijacskros.comnih.gov

Predicted Interactions with Metabolic Enzymes (e.g., Cytochrome P450 isoforms like CYP2C9)

Predicting interactions with metabolic enzymes, particularly cytochrome P450 (CYP) isoforms, is important for understanding how a drug is metabolized in the body and assessing potential drug-drug interactions. researchgate.netbiorxiv.orgmuni.czresearchgate.net In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction tools can be used to estimate these interactions. tandfonline.comresearchgate.netjuniperpublishers.com While direct in silico studies specifically detailing this compound's interaction with CYP450 isoforms like CYP2C9 were not prominently found in the search results, the capability to predict interactions with metabolic enzymes using computational methods is established. researchgate.netbiorxiv.orgmuni.cz Some studies on related compounds or drug discovery workflows mention the prediction of inhibitory properties against CYP2C9 using ADMET analysis. researchgate.net These computational predictions contribute to a theoretical understanding of how this compound might be processed metabolically.

Computational Assessment of Structural Reactivity and Chemical Stability

Computational chemistry techniques, particularly Density Functional Theory (DFT), have been employed to investigate the structural reactivity and chemical stability of this compound and its degradation products. These studies utilize quantum mechanical approaches to provide insights into the electronic structure and thermodynamic properties of the molecules. tandfonline.comresearchgate.net

DFT calculations, often using the B3LYP functional with basis sets like 6-31G+(d,p), are used to optimize the molecular geometries of this compound and its various degradation products. tandfonline.comresearchgate.net Following optimization, several key parameters are calculated to assess reactivity and stability.

Frontier Molecular Orbital (FMO) theory is a crucial tool in this assessment. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. tandfonline.comresearchgate.netnsps.org.ng The energy difference between the LUMO and HOMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.comnsps.org.ng A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity, as it requires more energy to add or remove electrons. tandfonline.comnsps.org.ng Conversely, a smaller gap suggests lower stability and higher reactivity, as electron transfer is energetically more favorable. tandfonline.comnsps.org.ng